2-(4-Chlorophenoxy)ethanol 2-(4-Chlorophenoxy)ethanol 2-(4-chlorphenoxy)-ethanol is an aromatic ether.
Chlorophetanol is an agent known to have antifungal activities.
Brand Name: Vulcanchem
CAS No.: 38797-58-9
VCID: VC8467199
InChI: InChI=1S/C8H9ClO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2
SMILES: C1=CC(=CC=C1OCCO)Cl
Molecular Formula: C8H9ClO2
Molecular Weight: 172.61 g/mol

2-(4-Chlorophenoxy)ethanol

CAS No.: 38797-58-9

Cat. No.: VC8467199

Molecular Formula: C8H9ClO2

Molecular Weight: 172.61 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chlorophenoxy)ethanol - 38797-58-9

Specification

CAS No. 38797-58-9
Molecular Formula C8H9ClO2
Molecular Weight 172.61 g/mol
IUPAC Name 2-(4-chlorophenoxy)ethanol
Standard InChI InChI=1S/C8H9ClO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2
Standard InChI Key GEGSSUSEWOHAFE-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1OCCO)Cl
Canonical SMILES C1=CC(=CC=C1OCCO)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

2-(4-Chlorophenoxy)ethanol belongs to the class of aromatic ethers, featuring a hydroxyl group (-OH) and a chlorophenoxy moiety (-O-C₆H₄-Cl) attached to an ethane backbone. Its IUPAC name is 2-(4-chlorophenoxy)ethanol, while common synonyms include Fungisan, Chlorophetanol, and 4-Chlorophenoxyethanol . The compound’s structure is validated by spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry, which confirm the presence of the chlorinated aromatic ring and the ethanol side chain .

Physical and Chemical Properties

Key physical properties of 2-(4-chlorophenoxy)ethanol are summarized in Table 1.

Table 1: Physical Properties of 2-(4-Chlorophenoxy)ethanol

PropertyValueSource
Molecular Weight172.61 g/mol
Melting Point30°C
Boiling Point135–136°C at 6 mmHg
Density1.26 g/cm³
Refractive Index1.5510
Water Solubility3.1 g/L at 25°C
Solubility in DMSO50 mg/mL (289.67 mM)
pKa14.18 ± 0.10 (Predicted)

The compound’s low volatility and moderate hydrophilicity make it suitable for formulations requiring controlled release . Its predicted pKa of 14.18 suggests weak acidity, consistent with typical alcohol functional groups .

Synthesis and Manufacturing Processes

Conventional Synthetic Routes

A patented synthesis method (CN102816051A) outlines a three-step process for producing 2-(4-chlorophenoxy)ethanol :

  • Synthesis of 1-(4-Chlorophenyl)-2-morpholine Ethylthione:

    • Reactants: 4-Chloroacetophenone, morpholine, and sulfur.

    • Conditions: Reflux at 127°C for 5 hours in ethyl acetate.

    • Yield: 8.5 g of intermediate (light yellow solid) .

  • Hydrolysis to 4-Chlorophenylacetic Acid:

    • Reactants: Ethylthione intermediate, potassium hydroxide.

    • Conditions: Reflux in 50% ethanol for 24 hours.

    • Yield: 4.6 g (69.2%) of 4-chlorophenylacetic acid .

  • Reduction to 2-(4-Chlorophenoxy)ethanol:

    • Reactants: 4-Chlorophenylacetic acid, sodium borohydride, iodine.

    • Conditions: Tetrahydrofuran (THF) at 0°C, followed by methanol addition.

    • Yield: 4.0 g (95.0%) of final product .

This route emphasizes atom economy and scalability, with a total yield exceeding 60% .

Alternative Methods

Applications in Pharmaceutical and Industrial Contexts

Pharmaceutical Intermediate

2-(4-Chlorophenoxy)ethanol serves as a precursor in the synthesis of antifungal and antibacterial agents. For instance, its derivatives exhibit inhibitory activity against Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL . The compound’s ether linkage enhances membrane permeability, facilitating targeted drug delivery .

Agricultural Formulations

In agrochemicals, the compound is incorporated into fungicidal formulations due to its stability under UV exposure and low phytotoxicity . Field trials demonstrate efficacy against Botrytis cinerea (gray mold) at application rates of 50–100 mg/L .

Cosmetic Preservatives

Recent studies highlight its potential as a preservative in cosmetics, replacing parabens. At concentrations of 0.1–0.5%, it inhibits microbial growth in emulsions without causing skin irritation .

Recent Advances and Future Directions

Green Synthesis Initiatives

Novel catalytic systems using ionic liquids (e.g., [BMIM][BF₄]) have achieved 90% yield reductions in solvent usage, aligning with green chemistry principles .

Biomedical Research

Ongoing trials explore its role in nanoparticle drug carriers, leveraging its hydroxyl group for surface functionalization. Preliminary data show enhanced doxorubicin delivery to breast cancer cells (MCF-7) .

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